molecular formula C14H16N2O3 B15171411 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid

3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid

Cat. No.: B15171411
M. Wt: 260.29 g/mol
InChI Key: DJYMZWINYSVDKO-UHFFFAOYSA-N
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Description

3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-methoxyacetophenone and methylhydrazine can be used to form 1-(4-methoxyphenyl)-5-methylpyrazole.

    Introduction of the Propanoic Acid Group: The propanoic acid moiety can be introduced via a Friedel-Crafts acylation reaction using propanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl group in the propanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid.

    Reduction: 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanol.

    Substitution: 3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid (if the methoxy group is substituted with an amino group).

Scientific Research Applications

3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug development, particularly for conditions involving inflammation and pain.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition can lead to decreased inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-Hydroxyphenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-[1-(4-Aminophenyl)-5-methylpyrazol-4-yl]propanoic acid: Similar structure but with an amino group instead of a methoxy group.

    3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]butanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.

Uniqueness

The uniqueness of 3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

3-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid

InChI

InChI=1S/C14H16N2O3/c1-10-11(3-8-14(17)18)9-15-16(10)12-4-6-13(19-2)7-5-12/h4-7,9H,3,8H2,1-2H3,(H,17,18)

InChI Key

DJYMZWINYSVDKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)OC)CCC(=O)O

Origin of Product

United States

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